ALDH3A1 Inhibition Potency: 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde Demonstrates Comparable Activity to Potent Inhibitors
5-Chloro-3-ethoxy-2-hydroxybenzaldehyde inhibits human ALDH3A1-mediated benzaldehyde oxidation with an IC50 of 2.10 µM, representing a moderate but significant inhibitory profile [1]. This activity places the compound in a similar potency range as known ALDH3A1 inhibitors such as DEAB (IC50 ~1-2 µM) and the potent clinical candidate ALDH3A1-IN-1 (IC50 = 1.61 µM) [2]. While not the most potent inhibitor in the class, its activity is comparable to established reference compounds, validating its utility as a tool compound or starting point for structure-activity relationship (SAR) exploration targeting ALDH3A1-dependent pathways.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.10 µM |
| Comparator Or Baseline | ALDH3A1-IN-1: IC50 = 1.61 µM; DEAB: IC50 ~1-2 µM (reported range) |
| Quantified Difference | Within 0.5 µM of reference inhibitors |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation; preincubation for 1 min followed by substrate addition; spectrophotometric analysis. |
Why This Matters
This comparable ALDH3A1 inhibitory activity positions 5-chloro-3-ethoxy-2-hydroxybenzaldehyde as a cost-effective and accessible alternative to specialized ALDH3A1 inhibitors for in vitro mechanistic studies and preliminary screening campaigns.
- [1] BindingDB BDBM50447072 CHEMBL1890994. IC50: 2.10E+3 nM. Assay: Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. View Source
- [2] MedChemExpress. ALDH3A1-IN-2 (Compound 19) is a potent inhibitor of ALDH3A1 with an IC50 of 1.29 μM. View Source
